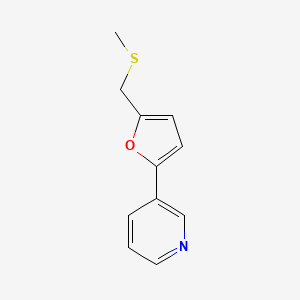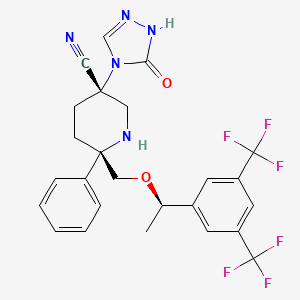
4-Iodo-acetamido phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-acetamido phenylboronic acid is an organic compound belonging to the class of anilides. These are organic heterocyclic compounds derived from oxoacids by replacing an OH group with the NHPh group or a derivative formed by ring substitution . This compound is characterized by the presence of an iodine atom, an acetamido group, and a boronic acid moiety attached to a phenyl ring.
Preparation Methods
The synthesis of 4-iodo-acetamido phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-iodoaniline.
Acetylation: 4-iodoaniline is acetylated using acetic anhydride to form 4-iodoacetanilide.
Chemical Reactions Analysis
4-iodo-acetamido phenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-iodo-acetamido phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-iodo-acetamido phenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and other biological applications . The compound’s iodine atom and acetamido group may also contribute to its reactivity and binding properties.
Comparison with Similar Compounds
4-iodo-acetamido phenylboronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the iodine and acetamido groups, making it less reactive in certain substitution reactions.
4-bromo-acetamido phenylboronic acid: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and coupling efficiency.
4-chloro-acetamido phenylboronic acid: Contains a chlorine atom, leading to different reactivity patterns compared to the iodine-containing compound.
The uniqueness of this compound lies in its combination of an iodine atom, acetamido group, and boronic acid moiety, which together confer specific reactivity and binding properties useful in various applications.
Properties
CAS No. |
87199-19-7 |
|---|---|
Molecular Formula |
C8H9BINO3 |
Molecular Weight |
304.88 g/mol |
IUPAC Name |
[3-[(2-iodoacetyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C8H9BINO3/c10-5-8(12)11-7-3-1-2-6(4-7)9(13)14/h1-4,13-14H,5H2,(H,11,12) |
InChI Key |
LMHXPDZPXBIIEX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)CI)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















